![molecular formula C16H15BrClN3O2 B2971467 (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone CAS No. 2034578-92-0](/img/structure/B2971467.png)
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone
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Overview
Description
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone, also known as BPIP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. BPIP is a small molecule that has been synthesized and studied extensively in recent years. In
Scientific Research Applications
Synthesis and Structural Studies
- A compound similar to the one , (Karthik et al., 2021), has been synthesized and characterized using various spectroscopic techniques. This study indicates a trend in the synthesis and structural analysis of such compounds, which is crucial for understanding their physical and chemical properties.
Antimicrobial Activity
- Derivatives of similar compounds have been evaluated for their in vitro antibacterial and antifungal activities (Mallesha & Mohana, 2014). This suggests potential applications in the development of new antimicrobial agents.
Anticancer Evaluation
- Related compounds have been synthesized and evaluated as potential anticancer agents (Gouhar & Raafat, 2015). The study of such derivatives can lead to the development of new therapeutic options for cancer treatment.
Crystallographic Analysis
- Studies on the crystal structure of analogous compounds, such as (Revathi et al., 2015), provide insight into the molecular interactions and stability, which are essential for determining their potential applications.
Neuroprotective Activities
- Aryloxyethylamine derivatives, which are structurally related, have been investigated for their neuroprotective effects (Zhong et al., 2020). This indicates the potential of such compounds in neurological research and therapy.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact withtrypsin . Trypsin is a serine protease that plays a key role in various biological processes, including digestion and regulation of the blood-coagulation cascade .
Mode of Action
It’s suggested that similar compounds bind to trypsin in an extended conformation, with an amidinoaryl group in the s1 pocket and a second basic/hydrophobic moiety bound in the s4 pocket . This binding could potentially inhibit the activity of trypsin, thereby affecting the processes it regulates.
Biochemical Pathways
Given the potential interaction with trypsin, it can be inferred that the compound may impact pathways regulated by trypsin, such as the blood-coagulation cascade .
Pharmacokinetics
A dose response was observed for glucose lowering in a study involving a structurally similar compound , suggesting potential bioavailability.
Result of Action
The potential inhibition of trypsin could lead to alterations in the processes regulated by trypsin, such as digestion and blood coagulation .
properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClN3O2/c17-11-8-19-16(20-9-11)23-12-4-3-7-21(10-12)15(22)13-5-1-2-6-14(13)18/h1-2,5-6,8-9,12H,3-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSABHYHSDQMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)OC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(2-chlorophenyl)methanone |
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